Calcium acetylacetonate

概要

説明

Calcium acetylacetonate, often abbreviated as Ca(acac)2, is a chemical compound used as a catalyst and precursor in various chemical reactions. It is known for its role in the synthesis of complex molecules and materials, as well as its catalytic properties in organic transformations. The compound has been utilized in the synthesis of substituted pyrazoles, functional acetylene derivatives, and CCTO ceramic materials, demonstrating its versatility in chemical synthesis .

Synthesis Analysis

Calcium acetylacetonate has been employed as a catalyst in the synthesis of γ-sulfanyl malonates through the addition of thiols to electron-deficient cyclopropanes. This process does not require prior activation or an exogenous base, indicating the efficiency of Ca(acac)2 as a catalyst . Additionally, it has been used in the synthesis of CCTO ceramic by employing acetylacetonate precursors, which allows for the preparation of high purity CCTO crystal phase at relatively low temperatures .

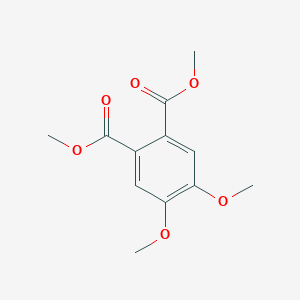

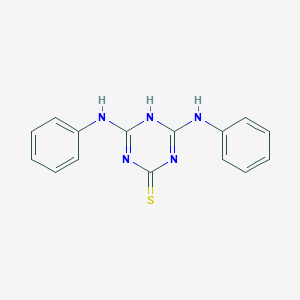

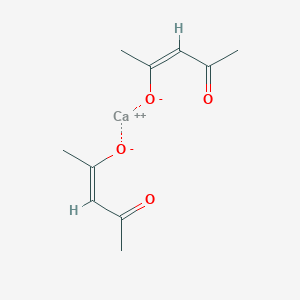

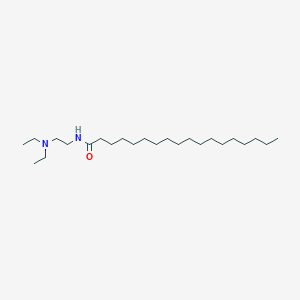

Molecular Structure Analysis

Chemical Reactions Analysis

Calcium acetylacetonate has been shown to catalyze the homologous conjugate addition of thiols to electron-deficient cyclopropanes, leading to the formation of γ-sulfanyl malonates . It also plays a role in the synthesis of substituted pyrazoles from calcium carbide, which involves [3 + 2] cycloadditions followed by [1,5]-sigmatropic rearrangements . These examples highlight the compound's ability to facilitate diverse chemical reactions.

Physical and Chemical Properties Analysis

The thermoanalytical behavior of calcium acetylacetonate has been studied, revealing that it begins pyrolysis in distinct steps at 205°C, forming acetone, acetylacetone, and eventually CaCO3 and CaO under a static air atmosphere. In a nitrogen gas atmosphere, a trace of carbon is also found . This information is crucial for understanding the thermal stability and decomposition pathways of calcium acetylacetonate, which are important for its practical applications in synthesis and catalysis.

科学的研究の応用

Specific Scientific Field

This application falls under the field of Material Science and Chemistry .

Summary of the Application

Metal acetylacetonates, including Calcium acetylacetonate, are used as precursors for nanoparticle research, polymer science, and catalysis . They play a significant role in the development of new materials and applications in organic syntheses .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific research or application. Generally, these compounds are used as building blocks in modern organic synthesis .

Results or Outcomes

The use of metal acetylacetonates has led to advancements in several catalytic reactions. The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

2. Synthesis of Metal-Organic Frameworks (MOFs)

Specific Scientific Field

This application is in the field of Material Science and Inorganic Chemistry .

Summary of the Application

Calcium acetylacetonate is used in the solvothermal reaction with 1,4-naphthalenedicarboxylic acid (H2NDC) to synthesize a specific type of Metal-Organic Framework (MOF) .

Methods of Application or Experimental Procedures

The solvothermal reaction of a mixture of calcium acetylacetonate and 1,4-naphthalenedicarboxylic acid (H2NDC) in a solution containing ethanol and distilled water gives rise to a MOF .

Results or Outcomes

This MOF possesses a new structure composed of calcium clusters and H2NDC linker anions and shows a unique fluorescence property . It exhibits a fluorescence peak at 395 nm at room temperature, which is blue-shifted compared with that exhibited by the free H2NDC ligand .

3. NMR Shift Reagents

Specific Scientific Field

This application is in the field of Analytical Chemistry .

Summary of the Application

Metal acetylacetonates, including Calcium acetylacetonate, are used as NMR "shift reagents" . These compounds are used to change the resonant frequency of certain nuclei in an NMR spectrum, which can help to resolve overlapping peaks and provide additional structural information .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific research or application. Generally, these compounds are added to the NMR sample, and the resulting shifts in the NMR spectrum are observed .

Results or Outcomes

The use of metal acetylacetonates as NMR shift reagents has improved the resolution and interpretability of NMR spectra, aiding in the structural elucidation of complex organic compounds .

4. Catalysts for Organic Synthesis

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

Calcium acetylacetonate is used as a catalyst in various chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific research or application. Generally, these compounds are used as catalysts in the reaction mixture .

Results or Outcomes

The use of Calcium acetylacetonate as a catalyst has led to advancements in several organic reactions. It has been found to improve the efficiency and selectivity of these reactions, leading to higher yields and purer products .

5. Precursors to Industrial Hydroformylation Catalysts

Specific Scientific Field

This application is in the field of Industrial Chemistry .

Summary of the Application

Calcium acetylacetonate is used as a precursor to industrial hydroformylation catalysts . Hydroformylation, also known as oxo synthesis, is an important industrial process for the production of aldehydes from alkenes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific research or application. Generally, these compounds are used as precursors in the preparation of catalysts for the hydroformylation process .

Results or Outcomes

The use of Calcium acetylacetonate as a precursor has led to the development of efficient catalysts for the hydroformylation process, improving the efficiency and selectivity of this important industrial process .

6. Ligand-to-Metal Charge Transfer (LMCT) Transition

Specific Scientific Field

This application is in the field of Inorganic Chemistry .

Summary of the Application

Calcium acetylacetonate is used in the synthesis of a Metal-Organic Framework (MOF) that exhibits a unique fluorescence property due to a ligand-to-metal charge transfer (LMCT) transition .

Methods of Application or Experimental Procedures

The MOF is prepared from calcium(II) acetylacetonate and 1,4-naphthalenedicarboxylic acid (H2NDC) at low temperature . This MOF has a three-dimensional network structure with CaO8 coordination spheres composed of a calcium ion and carboxylates .

Results or Outcomes

The MOF fluoresces due to a ligand-to-metal charge transfer (LMCT) transition . This unique fluorescence property could have potential applications in the field of materials science, particularly in the development of new luminescent materials .

Safety And Hazards

Calcium acetylacetonate is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves/protective clothing/eye protection/face protection should be worn when handling this compound .

将来の方向性

Calcium acetylacetonate is used as precursors for nanoparticle research, polymer science, catalysis, and their mechanistic aspects . It is also used in a plethora of catalyzed reactions . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

特性

IUPAC Name |

calcium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZYYQMPRQKMAC-FDGPNNRMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(pentane-2,4-dionato)calcium | |

CAS RN |

19372-44-2 | |

| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(pentane-2,4-dionato)calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

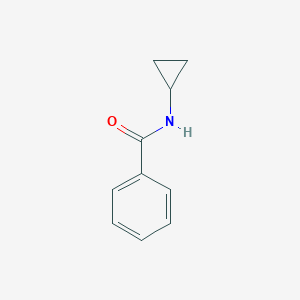

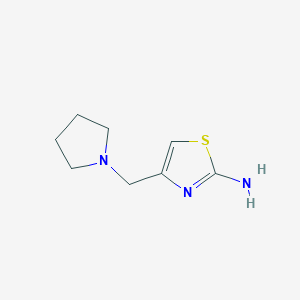

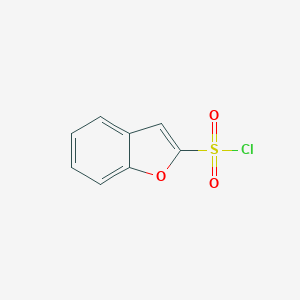

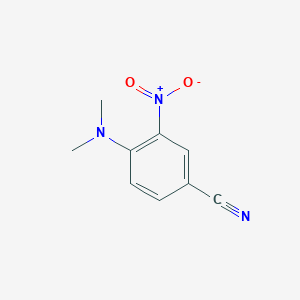

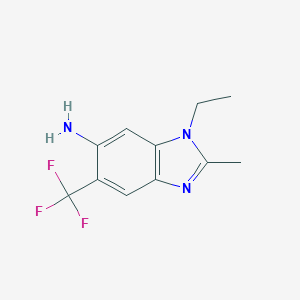

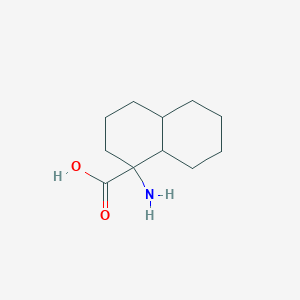

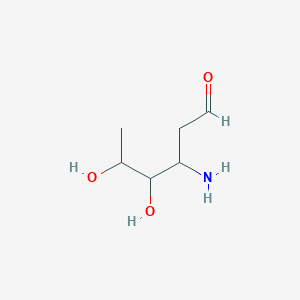

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)